molecular formula C4H10O2S2 B12295888 (+/-)-1,4-Dithiothreitol-d10

(+/-)-1,4-Dithiothreitol-d10

Cat. No.: B12295888
M. Wt: 164.3 g/mol
InChI Key: VHJLVAABSRFDPM-ISETZWPUSA-N
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Description

(+/-)-1,4-Dithiothreitol-d10 is a deuterated form of 1,4-Dithiothreitol, a compound widely used in biochemistry and molecular biology. The deuterated version is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties. This compound is known for its ability to reduce disulfide bonds in proteins and peptides, making it an essential reagent in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1,4-Dithiothreitol-d10 typically involves the deuteration of 1,4-Dithiothreitol. The process begins with the preparation of 1,4-Dithiothreitol, which is synthesized through the reduction of 1,4-Dithiane-2,5-diol. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterium oxide (D2O) as the deuterium source. The reaction conditions include a controlled temperature and pH to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely.

Chemical Reactions Analysis

Types of Reactions

(+/-)-1,4-Dithiothreitol-d10 undergoes various chemical reactions, including:

    Reduction: It is primarily known for its reducing properties, particularly in breaking disulfide bonds in proteins and peptides.

    Oxidation: It can be oxidized to form a cyclic disulfide, which is a reversible reaction.

    Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out under mild conditions to prevent the degradation of sensitive biomolecules.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and iodine (I2) are used. The reaction conditions include a controlled environment to prevent over-oxidation.

    Substitution: Various electrophiles can be used for substitution reactions, and the conditions depend on the specific electrophile and desired product.

Major Products

The major products formed from these reactions include reduced proteins and peptides, cyclic disulfides, and substituted thiol derivatives.

Scientific Research Applications

(+/-)-1,4-Dithiothreitol-d10 has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions and as a standard in NMR spectroscopy.

    Biology: It is employed in the study of protein folding and structure by reducing disulfide bonds in proteins.

    Medicine: It is used in the preparation of pharmaceuticals and in the study of redox biology.

    Industry: It is used in the manufacturing of various biochemical reagents and in the quality control of deuterated compounds.

Mechanism of Action

The mechanism of action of (+/-)-1,4-Dithiothreitol-d10 involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound react with the disulfide bonds, breaking them and forming two thiol groups. This reaction is crucial in maintaining the reduced state of proteins and preventing the formation of incorrect disulfide bonds during protein folding. The molecular targets include cysteine residues in proteins, and the pathways involved are related to redox regulation and protein folding.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiothreitol: The non-deuterated form, widely used in similar applications but lacks the unique properties required for NMR spectroscopy.

    2-Mercaptoethanol: Another reducing agent used in biochemistry but with different chemical properties and applications.

    Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent with similar applications but different chemical properties and stability.

Uniqueness

(+/-)-1,4-Dithiothreitol-d10 is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy. Its ability to reduce disulfide bonds efficiently and its stability under various conditions make it a valuable reagent in biochemical research.

Properties

Molecular Formula

C4H10O2S2

Molecular Weight

164.3 g/mol

IUPAC Name

(2S,3S)-1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D,5D,6D/hD2

InChI Key

VHJLVAABSRFDPM-ISETZWPUSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])(C([2H])([2H])S[2H])O[2H])(C([2H])([2H])S[2H])O[2H]

Canonical SMILES

C(C(C(CS)O)O)S

Origin of Product

United States

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